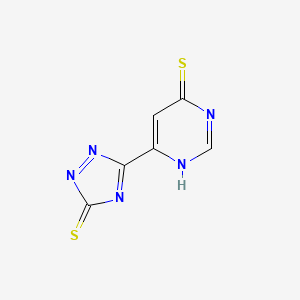

6-(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione

Description

6-(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione is a heterocyclic compound featuring a pyrimidine-thione core fused with a sulfanylidene-substituted 1,2,4-triazole moiety. This dual heterocyclic architecture confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and antiviral research .

Properties

CAS No. |

112214-44-5 |

|---|---|

Molecular Formula |

C6H3N5S2 |

Molecular Weight |

209.3 g/mol |

IUPAC Name |

6-(5-sulfanylidene-1,2,4-triazol-3-yl)-1H-pyrimidine-4-thione |

InChI |

InChI=1S/C6H3N5S2/c12-4-1-3(7-2-8-4)5-9-6(13)11-10-5/h1-2H,(H,7,8,12) |

InChI Key |

JITHDFXKUKBTSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=NC1=S)C2=NC(=S)N=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. Common synthetic routes may include:

Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

Condensation Reactions: Condensation of triazole intermediates with pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Batch Processes: Small-scale synthesis in laboratory settings.

Continuous Flow Processes: Larger-scale production using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione can undergo various chemical reactions, including:

Oxidation: Conversion of thione groups to sulfoxides or sulfones.

Reduction: Reduction of triazole or pyrimidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine or triazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced triazole or pyrimidine derivatives.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring with a thione group and a triazole moiety, contributing to its biological activity. Its structural formula can be represented as follows:his unique combination allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of 6-(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics like ciprofloxacin and vancomycin, suggesting that these derivatives could serve as promising alternatives in antibiotic therapy.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 64 (vancomycin) |

| Escherichia coli | 16 | 32 (ciprofloxacin) |

Antifungal Properties

The compound has also been evaluated for its antifungal activity against various fungal strains.

Case Study: Antifungal Efficacy

In an investigation focusing on antifungal activity against Candida albicans, several derivatives showed MIC values that were comparable to or better than fluconazole . This indicates their potential for treating fungal infections, particularly in immunocompromised patients.

| Fungal Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Candida albicans | 25 | 50 (fluconazole) |

| Rhodotorula mucilaginosa | 20 | 40 (fluconazole) |

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties.

Case Study: Cytotoxic Effects

Research assessing the cytotoxicity of this compound against various cancer cell lines revealed significant reductions in cell viability at concentrations above 10 µM . This suggests that the compound could be further developed into an anticancer agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 10 |

Mechanism of Action

The mechanism of action of 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key Compounds :

5-(4-Amino-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione Structure: Similar pyrimidine-thione core but includes a 4-amino-3-mercapto-triazole substituent and a phenyl group at position 3. Key Difference: Lack of sulfanylidene group reduces electrophilicity compared to the target compound .

6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-2(1H)-pyrimidinethione Structure: Replaces the triazole-sulfanylidene moiety with a 1,2,4-oxadiazole ring.

4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Structure : Simplifies the system to a single triazole-thione ring with aromatic substituents.

- Key Difference : Absence of pyrimidine-thione fusion limits conjugation and planar rigidity .

Structural Comparison Table :

| Compound Name | Core Structure | Key Substituents | Electrophilic Centers |

|---|---|---|---|

| 6-(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione | Pyrimidine-thione + triazole-S= | Sulfanylidene (-S=), triazole | High (S=, thione) |

| 5-(4-Amino-3-mercapto-triazol-5-yl)-6-methyl-4-phenyl-pyrimidine-2(1H)-thione | Pyrimidine-thione + triazole-SH | 4-Amino, 3-mercapto, phenyl | Moderate (thione) |

| 6-Methyl-4-(3-methylphenyl)-5-(4-methylphenyl-oxadiazol-5-yl)-pyrimidinethione | Pyrimidine-thione + oxadiazole | Methylphenyl, oxadiazole | Low (oxadiazole) |

Electronic Properties :

- The sulfanylidene group in the target compound enhances electron-withdrawing capacity (IR absorption at 1190–1120 cm⁻¹ for C=S) compared to mercapto (-SH) derivatives (IR ~1430 cm⁻¹) .

- Oxadiazole-containing analogs show stronger C=O/C=N stretching (1650–1540 cm⁻¹), reducing thione reactivity .

Thermal Stability :

- The target compound has a higher melting point (168°C) than oxadiazole analogs (145–155°C), reflecting stronger intermolecular interactions .

Biological Activity

The compound 6-(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound contains a triazole ring fused with a pyrimidine moiety, characterized by the presence of a sulfanylidene (thione) functional group. This unique structure contributes to its biological properties.

Molecular Formula

- Molecular Formula : CHNS

- Molecular Weight : Approximately 194.27 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from 1,2,4-triazole have shown promising results against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation.

- Research Findings : A study indicated that certain triazole-thione derivatives exhibited significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

The compound's thione functionality may enhance its antimicrobial properties:

- Spectrum of Activity : Triazole derivatives have been reported to possess antibacterial and antifungal activities. For example, 4,5-disubstituted 1,2,4-triazole-3-thiols have demonstrated efficacy against a range of pathogens .

- Case Studies : In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds similar to this compound have been investigated for various other biological activities:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antidiabetic : Certain triazole-thiones have shown potential in lowering blood glucose levels in diabetic models .

Summary of Biological Activities

Case Studies

- Anticancer Efficacy :

- A study synthesized various derivatives of triazole-thiones and tested them against multiple cancer cell lines. The most potent compound showed an IC value of 6.2 μM against HCT-116 cells.

- Antimicrobial Screening :

- A series of synthesized triazole-thiones were evaluated for their antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.